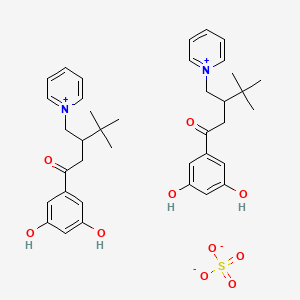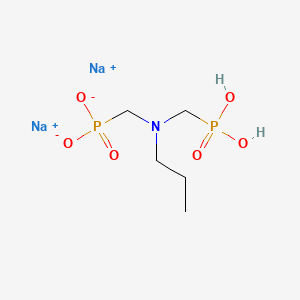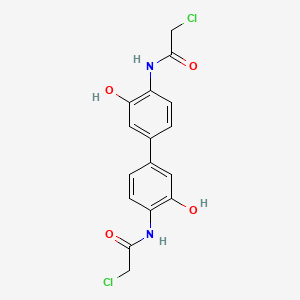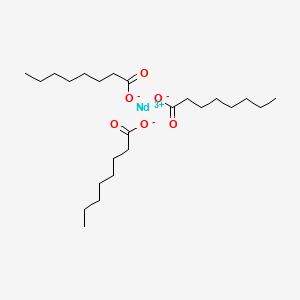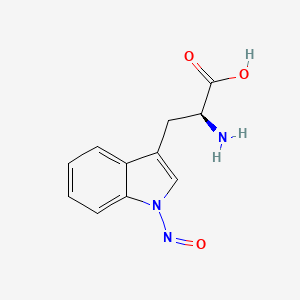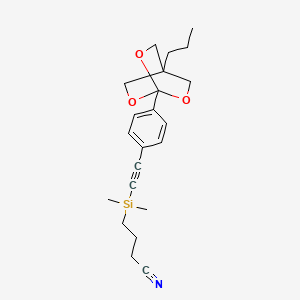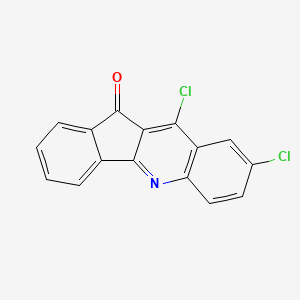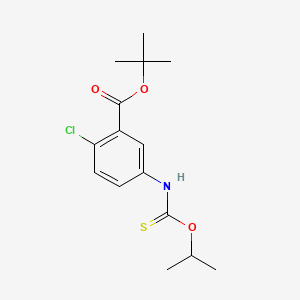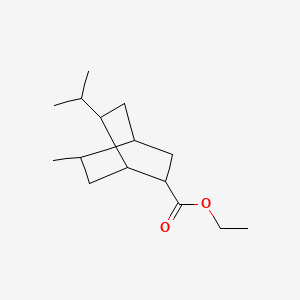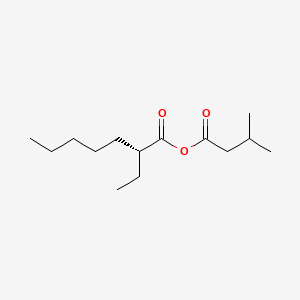
3-methylbutanoyl (2R)-2-ethylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexansäure, gemischte Ester mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure ist eine komplexe Esterverbindung. Ester sind organische Verbindungen, die aus Carbonsäuren und Alkoholen gewonnen werden. Diese spezielle Verbindung entsteht durch die Veresterung von 2-Ethylhexansäure mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure. Aufgrund ihrer einzigartigen chemischen Eigenschaften findet sie in verschiedenen industriellen Anwendungen Verwendung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von 2-Ethylhexansäure, gemischten Estern mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure beinhaltet die Veresterungsreaktion. Diese Reaktion erfolgt typischerweise in Gegenwart eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Die Reaktion wird durchgeführt, indem die Carbonsäuren (2-Ethylhexansäure, 3-Methylbutansäure und Valeriansäure) mit Dipentaerythritol unter Rückflussbedingungen erhitzt werden. Das während der Reaktion gebildete Wasser wird kontinuierlich entfernt, um die Reaktion bis zur vollständigen Umsetzung zu treiben.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird der Veresterungsprozess oft in großen Reaktoren durchgeführt, die mit Destillationskolonnen ausgestattet sind, um Wasser und andere Nebenprodukte zu entfernen. Die Reaktionsmischung wird auf eine bestimmte Temperatur, in der Regel zwischen 100-150 °C, erhitzt und unter diesen Bedingungen gehalten, bis der gewünschte Ester gebildet ist. Das Produkt wird dann durch Destillation oder andere Trennverfahren gereinigt, um die endgültige Esterverbindung zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
2-Ethylhexansäure, gemischte Ester mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure können verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Esterbindungen können in Gegenwart von Wasser und einem sauren oder basischen Katalysator hydrolysiert werden, was zur Bildung der ursprünglichen Carbonsäuren und des Alkohols führt.
Umesterung: Diese Reaktion beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, wodurch ein neuer Ester und Alkohol gebildet werden.
Oxidation: Der Ester kann oxidiert werden, um Carbonsäuren und andere Oxidationsprodukte zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Umesterung: Alkohol und ein Katalysator wie Natriummethoxid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Hauptprodukte, die gebildet werden
Hydrolyse: 2-Ethylhexansäure, Dipentaerythritol, 3-Methylbutansäure und Valeriansäure.
Umesterung: Neue Ester und Alkohole.
Oxidation: Carbonsäuren und andere Oxidationsprodukte.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexansäure, gemischte Ester mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure finden verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie:
Chemie: Als Zwischenprodukte bei der Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht auf ihre möglichen biologischen Aktivitäten und Interaktionen mit biologischen Systemen.
Medizin: Untersucht auf ihre möglichen therapeutischen Eigenschaften und als Bestandteile von Arzneimittelformulierungen.
Industrie: Als Weichmacher, Schmiermittel und Additive in verschiedenen industriellen Prozessen verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the original carboxylic acids and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, 2-ethyl-, dipentaerythritol, 3-methylbutanoic acid, and valeric acid.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-ethyl-, mixed esters with dipentaerythritol, 3-methylbutanoic acid, and valeric acid have various applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activities and interactions with biological systems.
Medicine: Investigated for their potential therapeutic properties and as components in drug formulations.
Industry: Used as plasticizers, lubricants, and additives in various industrial processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Ethylhexansäure, gemischten Estern mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure hängt von der jeweiligen Anwendung und dem Kontext ab. Im Allgemeinen können Ester mit biologischen Molekülen durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und andere nicht-kovalente Wechselwirkungen interagieren. Diese Wechselwirkungen können die Struktur und Funktion von Proteinen, Enzymen und anderen Biomolekülen beeinflussen, was zu verschiedenen biologischen Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexansäure, gemischte Ester mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure können mit anderen ähnlichen Estern verglichen werden, wie z. B.:
- 2-Ethylhexansäure, Ethylester
- 2-Ethylhexansäure, Methylester
- 2-Ethylhexansäure, Butylester
Diese Verbindungen weisen ähnliche chemische Strukturen auf, unterscheiden sich jedoch in ihren Veresterungsalkoholen, was zu Variationen in ihren physikalischen und chemischen Eigenschaften führt. Die gemischten Ester mit Dipentaerythritol, 3-Methylbutansäure und Valeriansäure sind aufgrund ihrer komplexen Struktur und des Vorhandenseins mehrerer Estergruppen einzigartig, was ihre funktionellen Eigenschaften in verschiedenen Anwendungen verbessern kann.
Eigenschaften
Molekularformel |
C14H26O3 |
|---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
3-methylbutanoyl (2R)-2-ethylheptanoate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-9-12(6-2)14(16)17-13(15)10-11(3)4/h11-12H,5-10H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
MWYRDCNRLHOYBA-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC)C(=O)OC(=O)CC(C)C |
Kanonische SMILES |
CCCCCC(CC)C(=O)OC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



